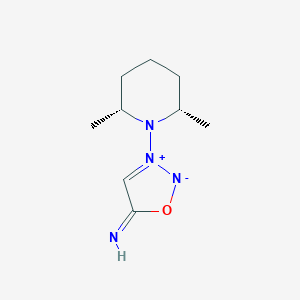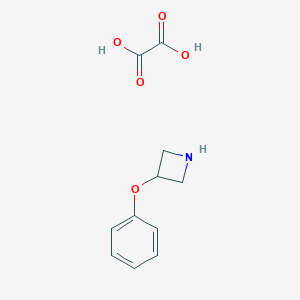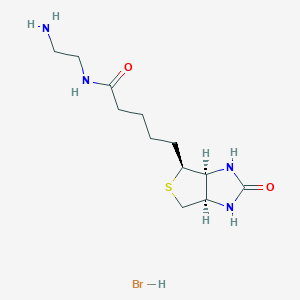
N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide, also known as N-(2-hydroxyethyl)-p-aminophenylacetamide, is a chemical compound that has been studied for its potential therapeutic applications. This compound is a derivative of acetaminophen, which is a widely used over-the-counter pain reliever. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research will be discussed in
作用机制
The mechanism of action of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This inhibition results in a reduction in inflammation and pain.
生化和生理效应
Studies have shown that N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide in lab experiments is its low toxicity. It has been shown to have a low risk of adverse effects, which makes it a safe compound to work with. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide. One area of interest is its potential use as a neuroprotective agent. Further studies are needed to determine the efficacy of this compound in the treatment of neurodegenerative diseases. Additionally, research is needed to explore the potential use of this compound in the treatment of other inflammatory and pain-related disorders. Finally, studies are needed to optimize the synthesis method of this compound to improve its solubility and increase its availability for research purposes.
Conclusion:
In conclusion, N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide is a promising compound that has been studied for its potential therapeutic applications. Its anti-inflammatory and analgesic properties, as well as its potential neuroprotective effects, make it a promising candidate for the treatment of various disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of various diseases.
合成方法
The synthesis of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide involves the reaction of p-aminophenylacetic acid with ethylene oxide in the presence of sodium hydroxide. This reaction results in the formation of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-hydroxyethyl)-p-aminophenylacetamide, which is then treated with hydrochloric acid to obtain the final product.
科学研究应用
N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and analgesic properties, which makes it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-5-6-12-10(14)7-8-1-3-9(13)4-2-8/h1-4,13H,5-7,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQUCXNOHVNHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

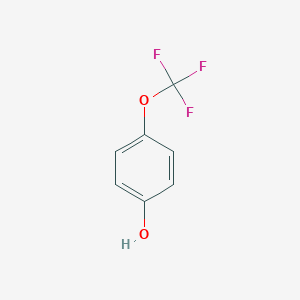
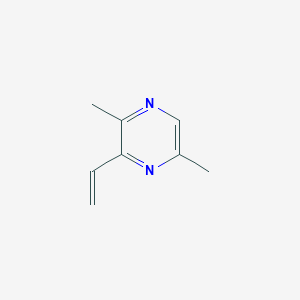
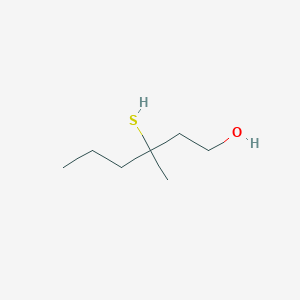
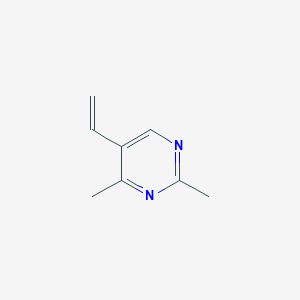
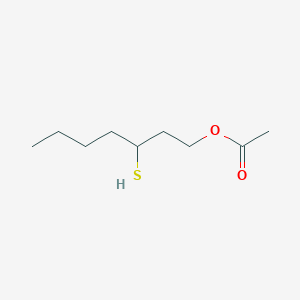
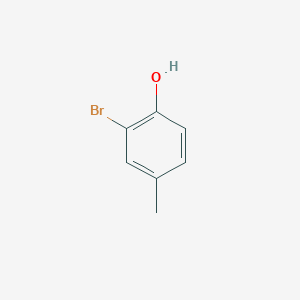
![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)
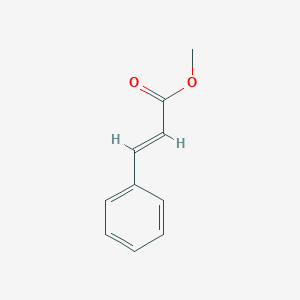
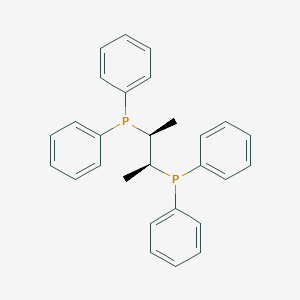
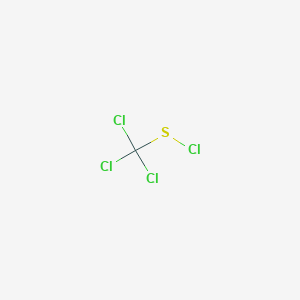
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)
